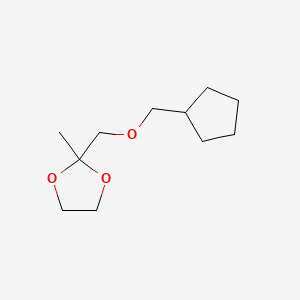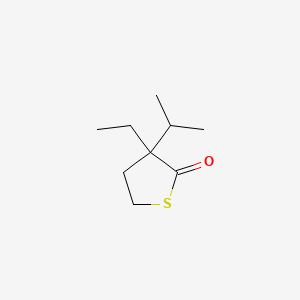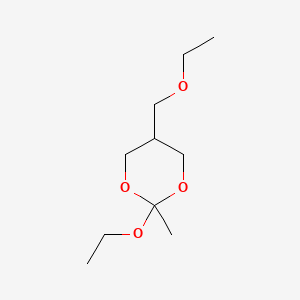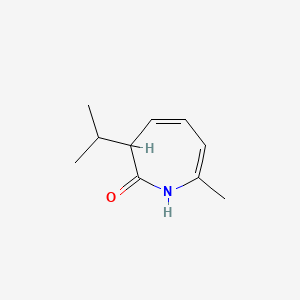
3-iso-Propylphenol-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iso-Propylphenol-d12 is a deuterated form of 3-isopropylphenol, which is a colorless liquid with a characteristic odor. This compound is commonly used as a fragrance in perfumes, soaps, and other personal care products. In recent years, it has gained attention in scientific research due to its potential therapeutic and environmental applications.
Méthodes De Préparation
The preparation of 3-iso-Propylphenol-d12 involves the incorporation of deuterium atoms into the 3-isopropylphenol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods often involve the use of specialized equipment to ensure the high purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
3-iso-Propylphenol-d12 undergoes a variety of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydroxyl group can participate in etherification and esterification reactions, forming ethers and esters, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-iso-Propylphenol-d12 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic applications, including its use as an antiseptic or preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers and resins, where its unique chemical properties contribute to the formation of high-performance materials.
Mécanisme D'action
The mechanism of action of 3-iso-Propylphenol-d12 involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption of microbial cell membranes leads to cell lysis and death, making it effective as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
3-iso-Propylphenol-d12 can be compared with other similar compounds, such as:
3-isopropylphenol: The non-deuterated form, which shares similar chemical properties but lacks the isotopic labeling.
4-isopropylphenol: A positional isomer with the isopropyl group attached to the fourth position on the phenol ring, resulting in different chemical behavior and applications.
2-isopropylphenol: Another positional isomer with the isopropyl group attached to the second position on the phenol ring, also exhibiting distinct chemical properties.
The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in analytical and research applications by providing distinct isotopic signatures.
Propriétés
Formule moléculaire |
C9H12O |
|---|---|
Poids moléculaire |
148.26 g/mol |
Nom IUPAC |
1,2,3,5-tetradeuterio-4-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
Clé InChI |
VLJSLTNSFSOYQR-SRQDVOKDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC(C)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)

![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)
![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)

![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)

![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)


